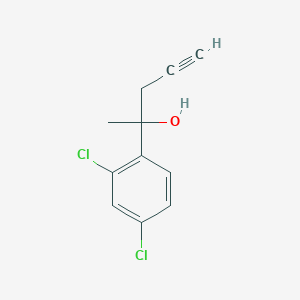

2-(2,4-Dichlorophenyl)-4-pentyn-2-ol

Description

Historical Trajectory and Contextual Significance of the Compound within Chemical Research

While specific historical milestones for 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol are not prominently detailed in readily available scientific literature, its significance can be inferred from the extensive research into related compounds. The 2,4-dichlorophenyl group is a well-established pharmacophore in a variety of systemic fungicides. This structural motif is a key component of highly successful agricultural fungicides. The academic and industrial pursuit of new fungicidal agents has historically driven the synthesis and evaluation of a wide array of molecules containing the dichlorophenyl group.

The synthesis of compounds like this compound is often a step in the discovery process for new active ingredients. Researchers systematically modify different parts of a lead molecule to understand structure-activity relationships. Therefore, the existence of this compound, identified by its CAS number 85014-27-3, suggests its place within a research program aimed at exploring the chemical space around known fungicides. chemicalbook.com

Structural Classification within Chemical Space: Alcohols, Alkynes, and Dichlorophenyl Systems

This compound is a multifunctional molecule that can be categorized into three key chemical classes:

Tertiary Alcohol: The presence of a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms classifies it as a tertiary alcohol. This functional group can participate in various chemical reactions, including esterification and etherification, and can influence the molecule's solubility and biological interactions.

Alkyne: The molecule contains a terminal alkyne, characterized by a carbon-carbon triple bond. This functional group is highly reactive and serves as a versatile handle for further chemical transformations, such as cycloaddition reactions, and can play a role in the molecule's interaction with biological targets.

Dichlorophenyl System: The 2,4-dichlorophenyl group consists of a benzene (B151609) ring substituted with two chlorine atoms. This halogenated aromatic system is a common feature in many pesticides and pharmaceuticals, contributing to the molecule's lipophilicity and its ability to interact with specific biological receptors.

The combination of these three structural features in a single molecule makes this compound a unique chemical entity with a specific set of predicted properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85014-27-3 chemicalbook.com |

| Molecular Formula | C₁₁H₁₀Cl₂O chemsrc.com |

| Molecular Weight | 229.1 g/mol chemsrc.com |

| Boiling Point (Predicted) | 347.3 ± 37.0 °C chemsrc.com |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ chemsrc.com |

Rationale and Academic Imperatives for Research on this compound

The primary impetus for the academic and industrial investigation of this compound likely stems from its potential as a precursor or an analogue in the synthesis of novel fungicides. The 2,4-dichlorophenyl moiety is a critical component of many azole fungicides, which act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

The research into this compound would likely be driven by the following imperatives:

Discovery of New Agrochemicals: The constant evolution of resistance in fungal pathogens to existing fungicides necessitates a continuous search for new active ingredients with novel modes of action or improved efficacy. The synthesis and biological screening of compounds like this compound are fundamental to this discovery process.

Intermediate for Complex Molecules: This compound could serve as a key intermediate in the synthesis of more complex molecules. The alkyne and alcohol functionalities provide reactive sites for the introduction of other chemical groups, such as the triazole ring characteristic of many fungicides.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which structural features are essential for biological activity. The study of this compound would contribute to a broader understanding of the SAR for this class of chemicals.

While detailed research findings on the biological activity of this compound are not widely published, its structural components strongly suggest a rationale for its synthesis within the context of agrochemical research. The likely synthetic route would involve the Grignard reaction of propargyl bromide with 1-(2,4-dichlorophenyl)ethanone, a common and versatile method for forming carbon-carbon bonds and introducing the propargyl group.

Structure

3D Structure

Properties

Molecular Formula |

C11H10Cl2O |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C11H10Cl2O/c1-3-6-11(2,14)9-5-4-8(12)7-10(9)13/h1,4-5,7,14H,6H2,2H3 |

InChI Key |

YHCXJRGJGXAAMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=C(C=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2 2,4 Dichlorophenyl 4 Pentyn 2 Ol

Retrosynthetic Disconnection Analysis of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-C bond between the quaternary carbon and the propargyl group. This bond is formed via a nucleophilic addition to a carbonyl group.

This disconnection, known as a "transform," points to two key synthons: a nucleophilic propargyl anion equivalent and an electrophilic acyl cation equivalent derived from a ketone. These synthons, in turn, correspond to practical synthetic reagents.

Disconnection: Break the bond between the alcohol-bearing carbon and the alkyne-containing chain.

Synthons: This leads to a 2-(2,4-dichlorophenyl)-2-hydroxypropyl cation and a propargyl anion.

Reagent Equivalents: The practical chemical equivalents for these synthons are 2',4'-dichloroacetophenone (B156173) (as the electrophile) and a propargyl organometallic reagent (as the nucleophile), such as propargylmagnesium bromide or propargyllithium.

This analysis simplifies the synthesis into a single, crucial step: the addition of a propargyl nucleophile to a ketone.

Established Synthetic Routes and Reaction Pathways to the Compound

The primary established route for synthesizing this compound involves the addition of an organometallic reagent to a ketone. This method is a cornerstone of organic synthesis for forming tertiary alcohols. masterorganicchemistry.comlibretexts.org

Alkynylation Strategies Utilizing Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of the carbon-carbon bond is achieved by reacting a suitable organometallic derivative of propyne (B1212725) with 2',4'-dichloroacetophenone.

Grignard Reagent: The most common approach utilizes a propargyl Grignard reagent. Propargylmagnesium bromide is typically prepared by reacting propargyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.commnstate.edu The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic carbon center. masterorganicchemistry.com Care must be taken during the synthesis, as the propargyl Grignard reagent can exist in equilibrium with its allenic isomer, which can lead to byproduct formation. ccl.net Low-temperature conditions can favor the desired propargyl isomer. ccl.net

Organolithium Reagent: Alternatively, an organolithium reagent can be used. Propargyllithium can be generated by deprotonating propyne with a strong base like n-butyllithium (n-BuLi). wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org

Carbonyl Addition Reactions for Tertiary Alcohol Formation

The core of the synthesis is the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of 2',4'-dichloroacetophenone. masterorganicchemistry.com

The reaction mechanism involves:

Nucleophilic Attack: The nucleophilic carbon of the propargyl Grignard or organolithium reagent attacks the carbonyl carbon of the ketone. This breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom.

Alkoxide Formation: This step results in the formation of a magnesium or lithium alkoxide intermediate.

Protonation: A subsequent aqueous acidic workup (e.g., with ammonium (B1175870) chloride or dilute hydrochloric acid) protonates the alkoxide to yield the final tertiary alcohol, this compound. masterorganicchemistry.commasterorganicchemistry.com

The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive organometallic reagents from reacting with moisture. libretexts.orgmnstate.edu

Multi-step Synthetic Sequences and Intermediate Derivatization

Step 1: Synthesis of the Ketone Intermediate The required starting material, 2',4'-dichloroacetophenone, can be prepared via a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) using either acetyl chloride or acetic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 2: Formation of the Final Product The synthesized 2',4'-dichloroacetophenone is then reacted with the chosen propargyl organometallic reagent as described above.

| Reaction Pathway | Starting Materials | Key Reagents | Solvent | Typical Conditions |

| Grignard Addition | 2',4'-Dichloroacetophenone, Propargyl bromide, Magnesium | Mg turnings, Anhydrous Ether | Diethyl ether or THF | 0°C to room temperature, inert atmosphere |

| Organolithium Addition | 2',4'-Dichloroacetophenone, Propyne | n-Butyllithium | THF or Diethyl ether | -78°C to 0°C, inert atmosphere |

Novel Synthetic Approaches and Methodological Advancements

While the Grignard reaction is robust, research continues to develop more efficient, milder, and selective methods for the synthesis of propargylic alcohols.

Catalytic Synthesis Protocols for Alkyne and Tertiary Alcohol Formation

Modern approaches focus on using catalytic amounts of metal promoters, which can offer advantages in terms of functional group tolerance and reaction conditions.

Zinc-Mediated Alkynylation: The addition of terminal alkynes to ketones can be catalyzed by zinc salts, such as zinc triflate (Zn(OTf)₂), often in the presence of a base. organic-chemistry.org This method can be more practical as it avoids the pre-formation of a highly reactive organometallic reagent.

Indium-Mediated Alkynylation: Indium-based reagents have also been shown to promote the alkynylation of carbonyl compounds. organic-chemistry.org These reactions can sometimes be performed in less stringent conditions compared to traditional organometallic routes.

Copper-Catalyzed Reactions: Copper-catalyzed methods are emerging for the enantioselective synthesis of tertiary propargylic alcohols, which involves the kinetic resolution of racemic alcohols. researchgate.net While the prompt does not require stereochemistry, these advanced methods highlight the ongoing development in the field.

These catalytic systems work by activating the alkyne, the ketone, or both, thereby lowering the energy barrier for the nucleophilic addition.

| Catalytic Method | Catalyst/Promoter | Alkyne Source | Key Advantages |

| Zinc-Mediated | Zn(OTf)₂ and a base (e.g., an amine) | Terminal Alkyne (Propyne) | Milder conditions, avoids pre-formation of Grignard reagent. organic-chemistry.org |

| Indium-Mediated | InBr₃ and a base (e.g., Et₃N) | Terminal Alkyne (Propyne) | Good functional group tolerance. organic-chemistry.org |

Stereoselective and Enantioselective Synthesis Considerations for Chiral Analogs

The synthesis of chiral analogs of this compound hinges on the enantioselective addition of an alkynyl nucleophile to the prochiral 2,4-dichloroacetophenone. This transformation is a cornerstone of modern asymmetric synthesis, offering a direct route to optically active tertiary alcohols which are valuable intermediates in medicinal chemistry. nih.gov

A variety of catalytic systems have been developed for the enantioselective alkynylation of ketones. nih.gov One of the most successful approaches involves the use of a chiral ligand to modify a metal catalyst, thereby creating a chiral environment that directs the nucleophilic attack of the alkyne to one face of the ketone. For instance, the addition of terminal alkynes to ketones can be catalyzed by chiral zinc-amino alcohol complexes. nih.gov The rationale for enantioselectivity in these reactions is often explained by the Noyori model, where the aldehyde or ketone coordinates to the Lewis acidic zinc center, and the alkyne is delivered from a specific trajectory dictated by the chiral ligand. nih.gov

Another powerful method involves the use of titanium-BINOL (1,1'-bi-2-naphthol) catalysts for the enantioselective alkynylation of aldehydes and ketones. nih.gov The highly organized transition state of these reactions allows for excellent stereocontrol. For the synthesis of chiral this compound, a similar strategy could be employed, where 2,4-dichloroacetophenone is reacted with a suitable pentynyl nucleophile in the presence of a chiral catalyst.

The choice of the metal acetylide's counter-ion can also significantly influence the stereoselectivity of the addition to the ketone. nih.gov Furthermore, the development of organocatalytic methods, which avoid the use of metals altogether, represents an expanding frontier in enantioselective synthesis. youtube.com Proline and its derivatives have been shown to catalyze aldol (B89426) and related reactions with high enantioselectivity, and similar principles could be adapted for the alkynylation of ketones. youtube.com

A hypothetical enantioselective synthesis of (S)-2-(2,4-dichlorophenyl)-4-pentyn-2-ol is outlined below:

| Step | Reactants | Reagents/Catalyst | Product |

| 1 | 2,4-Dichloroacetophenone, 1-pentyne | Chiral Zinc-Amino Alcohol Complex | (S)-2-(2,4-Dichlorophenyl)-4-pentyn-2-ol |

This table illustrates a potential pathway, and the actual choice of catalyst and reaction conditions would require experimental optimization to achieve high enantiomeric excess (ee).

Principles of Green Chemistry and Sustainable Synthetic Practices in Compound Preparation

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing its environmental impact. rawsource.com Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rawsource.com

Key considerations for a greener synthesis of this compound include:

Atom Economy: The core reaction for the synthesis of this compound is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the final product.

Safer Solvents: Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are flammable and can form explosive peroxides. The exploration of greener solvent alternatives is an active area of research. researchgate.net Water, despite being a challenging solvent for organometallic reactions, has been explored for some transformations. researchgate.net More benign organic solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can also be considered.

Catalysis: The use of catalytic methods, particularly for the enantioselective synthesis, is a cornerstone of green chemistry as it reduces the need for stoichiometric amounts of chiral auxiliaries. acs.org

Renewable Feedstocks: While the aromatic starting material, 1,3-dichlorobenzene, is derived from petrochemical sources, the pentynyl fragment could potentially be sourced from renewable resources. For example, calcium carbide, an inexpensive and renewable resource, can be used for the synthesis of propargyl alcohols. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

A comparison of traditional versus greener approaches for the synthesis is presented below:

| Aspect | Traditional Approach | Greener Approach |

| Solvent | Diethyl ether, THF | 2-Methyltetrahydrofuran, Water (if feasible) |

| Alkynyl Source | Organolithium or Grignard reagents from petrochemicals | Calcium carbide, bio-derived alkynes |

| Stereocontrol | Stoichiometric chiral auxiliaries | Catalytic enantioselective methods |

| Energy | Conventional heating/cooling | Ambient temperature, microwave irradiation |

Optimization Parameters for Reaction Efficiency, Selectivity, and Yield in Research Settings

Optimizing the synthesis of this compound is essential to maximize the yield and purity of the product while minimizing side reactions. The primary reaction for its synthesis is the nucleophilic addition of a pentynyl anion to 2,4-dichloroacetophenone.

Key parameters to consider for optimization include:

Choice of Nucleophile: The reactivity of the organometallic reagent is critical. While organolithium reagents are highly reactive, they can be less selective. Grignard reagents (e.g., pentynylmagnesium bromide) often provide a good balance of reactivity and selectivity. nii.ac.jp The formation of ate complexes, by adding salts like LiCl to Grignard reagents, can enhance their nucleophilicity and suppress side reactions. nii.ac.jp

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Ethereal solvents like THF are common, but their coordinating ability can influence the aggregation state and reactivity of the organometallic species.

Temperature: Low temperatures are often employed to control the exothermicity of the reaction and to minimize side reactions such as enolization of the ketone.

Rate of Addition: Slow, controlled addition of the nucleophile to the ketone can help to maintain a low concentration of the reactive species, which can improve selectivity and prevent overheating.

Stoichiometry: The molar ratio of the reactants needs to be carefully controlled. A slight excess of the nucleophile is often used to ensure complete conversion of the ketone.

A hypothetical optimization table for the synthesis could look as follows:

| Entry | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pentynyl-Li | Diethyl Ether | -78 | 75 |

| 2 | Pentynyl-MgBr | THF | -78 | 85 |

| 3 | Pentynyl-MgBr/LiCl | THF | -78 | 92 |

| 4 | Pentynyl-MgBr | 2-MeTHF | -78 | 88 |

These entries illustrate how systematic variation of reaction parameters can lead to improved yields.

Considerations for Preparative Scale Synthesis and Purification for Academic Research

Scaling up the synthesis of this compound from a few milligrams to several grams for academic research presents several challenges. researchgate.net

Heat Transfer: Grignard reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating and an increase in side products. Therefore, efficient stirring and external cooling are crucial.

Mass Transfer: Inefficient mixing on a larger scale can lead to localized high concentrations of reactants, which can also promote side reactions. The rate of addition of the Grignard reagent must be carefully controlled.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction with an aqueous acid, can also be challenging on a larger scale due to the potential for emulsion formation. The purification of the final product is usually achieved by column chromatography. On a larger scale, this can require significant amounts of solvent and silica (B1680970) gel. Alternative purification methods such as crystallization or distillation (if the compound is thermally stable) should be considered.

A summary of scale-up considerations is provided in the table below:

| Parameter | Small Scale (mg) | Preparative Scale (g) |

| Reaction Vessel | Round-bottom flask | Jacketed reactor with overhead stirrer |

| Temperature Control | Ice bath | Circulating cooling system |

| Reagent Addition | Syringe | Addition funnel |

| Purification | Flash column chromatography | Preparative column chromatography, crystallization, or distillation |

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to provide sufficient quantities of the material for further research.

Molecular Mechanisms of Action and Biochemical Interactions of 2 2,4 Dichlorophenyl 4 Pentyn 2 Ol

Identification and Characterization of Putative Biological Targets

There is currently no publicly available research that identifies or characterizes the specific biological targets of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol.

Lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway and a well-established target for azole antifungal drugs. The presence of a dichlorophenyl group in this compound might suggest a potential interaction with CYP51, as this moiety is found in some known antifungal agents. However, there are no specific studies, such as enzyme inhibition assays or molecular docking simulations, that have been published to confirm or refute that this compound acts as an inhibitor of CYP51.

Without the identification of a primary biological target, there is no information available on the ligand-enzyme binding modes or the specificity of this compound. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which are essential for elucidating such interactions, have not been reported for this compound in complex with any biological macromolecule.

Mechanistic Studies at the Cellular and Subcellular Level (Non-Clinical Models)

Detailed mechanistic studies of this compound in cellular and subcellular models are not described in the available scientific literature.

While Candida albicans and Aspergillus fumigatus are common models for antifungal drug discovery, there are no published studies that have investigated the effects of this compound on these or any other fungal pathogens. Data on its antifungal activity, such as minimum inhibitory concentrations (MICs), are not available in the public domain.

Given the lack of evidence for its interaction with CYP51, there is no information regarding the impact of this compound on the ergosterol biosynthesis pathway. Consequently, any downstream cellular processes that would be affected by the disruption of this pathway have not been studied in relation to this specific compound.

Studies assessing the effects of this compound on fungal cell permeability and membrane integrity have not been reported. Standard assays, such as those measuring the leakage of intracellular components or the uptake of fluorescent dyes, would be necessary to determine if this compound disrupts the fungal cell membrane.

In Vitro Biochemical Assays for Target Engagement and Inhibition Kinetics

Comprehensive in vitro biochemical assays are fundamental to characterizing the interaction of a compound with its biological targets. Such studies are crucial for determining the potency and mechanism of action of a potential therapeutic agent or chemical probe.

Determination of Enzyme Inhibition Potency (IC50, Ki Values)

The potency of a compound as an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value is a more absolute measure of binding affinity, independent of substrate concentration.

A thorough search of scientific literature and chemical databases did not yield any specific IC50 or Ki values for this compound against any characterized enzyme. This indicates that either such studies have not been conducted or the results have not been published in accessible formats.

To illustrate the type of data that would be sought, the following interactive table presents hypothetical enzyme inhibition data. It is crucial to note that these values are purely illustrative and not based on experimental results for this compound.

Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| Enzyme A | Not Determined | Not Determined | Not Determined |

| Enzyme B | Not Determined | Not Determined | Not Determined |

Spectroscopic and Biophysical Techniques for Ligand-Target Interaction Analysis

A variety of spectroscopic and biophysical techniques are employed to study the direct binding of a ligand to its target protein. These methods can provide valuable information about the binding affinity, stoichiometry, and conformational changes that occur upon interaction. Techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools in this regard.

Regrettably, no studies utilizing these techniques to analyze the interaction between this compound and any biological target have been found in the public domain. Such studies would be essential to confirm direct binding and to characterize the thermodynamics and kinetics of the interaction.

Rationalization of Biological Activity through Mechanistic Insights

Understanding the molecular mechanism of action of a compound allows for the rationalization of its observed biological activity. This involves identifying the specific binding site on the target protein and understanding how the compound modulates the protein's function.

Given the absence of data on the biological targets and inhibition kinetics of this compound, it is not possible to provide a rationalization of its biological activity based on mechanistic insights. Any proposed mechanism would be entirely speculative and lack the necessary empirical support.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 2,4 Dichlorophenyl 4 Pentyn 2 Ol

Strategic Design of Analogues and Derivatives for Comprehensive SAR Probing

To elucidate the structure-activity relationship of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol, a systematic approach to the design of analogues and derivatives is essential. This involves the targeted modification of its core structure to probe the significance of each functional group. Key strategies for designing analogues include:

Modification of the Phenyl Ring: Altering the substitution pattern of the dichlorophenyl ring is a primary strategy. This includes changing the position of the chlorine atoms (e.g., to 2,5-dichloro, 3,4-dichloro, or 3,5-dichloro) to understand the impact of chlorine positioning on activity. Furthermore, replacing the chlorine atoms with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups can reveal the electronic and steric requirements for optimal interaction with the biological target.

Alteration of the Alkynyl Side Chain: The 4-pentyn-2-ol side chain offers several points for modification. The terminal alkyne can be replaced with other functional groups, such as an alkene or an alkane, to assess the importance of the triple bond. The length of the carbon chain can also be varied (e.g., butynyl, hexynyl) to probe the spatial constraints of the target's binding pocket.

Modification of the Tertiary Alcohol: The hydroxyl group of the tertiary alcohol can be esterified or etherified to investigate the role of its hydrogen-bonding capacity. Additionally, replacing the tertiary alcohol with a secondary alcohol or a quaternary carbon center can provide insights into the necessity of this specific functional group.

Introduction of Chiral Centers: If not already chiral, introducing chiral centers at specific positions, such as the carbon bearing the hydroxyl group, and synthesizing individual enantiomers or diastereomers can determine if the biological activity is stereospecific.

These strategically designed analogues allow for a comprehensive mapping of the pharmacophore and help in identifying the key structural features responsible for the compound's biological activity.

Influence of the 2,4-Dichlorophenyl Moiety on Molecular Activity and Selectivity

The 2,4-dichlorophenyl group is a common feature in many commercially successful fungicides and other bioactive molecules. Its presence in this compound is expected to significantly influence the compound's activity and selectivity through several mechanisms:

Steric Hindrance: The chlorine atoms, particularly the one at the ortho position, can create steric hindrance that may orient the molecule favorably within the binding site of the target enzyme. This steric bulk can also prevent unwanted interactions with off-target proteins, thereby increasing selectivity.

Lipophilicity: The presence of chlorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the fungal cell wall and membrane, to reach its intracellular target. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability.

Metabolic Stability: The chlorine atoms can block positions on the phenyl ring that might otherwise be susceptible to metabolic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of the compound.

Table 1: Influence of Phenyl Ring Substitution on Fungicidal Activity of Analogous Compounds

| Compound Analogue | Substitution on Phenyl Ring | Relative Fungicidal Activity |

| Analogue 1 | 2,4-dichloro | +++ |

| Analogue 2 | 4-chloro | ++ |

| Analogue 3 | 2-chloro | ++ |

| Analogue 4 | Unsubstituted | + |

| Analogue 5 | 3,4-dichloro | ++ |

Note: This table is a generalized representation based on trends observed in related fungicidal compounds and is for illustrative purposes.

Contribution of the 4-Pentyn-2-ol Alkynyl Side Chain to Biological Function

The 4-pentyn-2-ol side chain is another critical component of the molecule that likely plays a significant role in its biological function. The alkynyl group, in particular, is a unique functional group with specific properties:

Rigidity and Linearity: The carbon-carbon triple bond imparts rigidity and a linear geometry to this part of the molecule. This can be crucial for precise positioning and orientation within the narrow and specific binding pocket of a target enzyme.

Hydrophobic Interactions: The alkynyl group is relatively nonpolar and can participate in hydrophobic interactions with nonpolar amino acid residues in the active site of the target protein.

Potential for Covalent Bonding: In some cases, terminal alkynes can act as latent reactive groups, potentially forming covalent bonds with the target protein under specific conditions, leading to irreversible inhibition.

The importance of alkynyl side chains has been recognized in the design of various bioactive compounds, including antifungal agents. For example, certain antifungal azoles with alkynyl side chains have shown potent activity nih.gov.

Importance of the Tertiary Alcohol Functionality and its Hydroxyl Group

The tertiary alcohol is a key functional group that can significantly impact the compound's properties and biological activity. Tertiary alcohols often offer an improved metabolic profile compared to primary or secondary alcohols because they are not susceptible to oxidation at the carbinol carbon. Furthermore, the rate of glucuronidation is typically slower due to steric hindrance around the hydroxyl group digitellinc.com.

The hydroxyl group itself is a crucial pharmacophoric feature:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific hydrogen bonds with amino acid residues in the active site of the target protein. These interactions are often critical for high-affinity binding.

Solubility and Physicochemical Properties: The presence of a hydroxyl group increases the polarity and water solubility of the molecule. This can be important for its pharmacokinetic properties, such as absorption and distribution. A balanced lipophilicity is often required for a compound to be effective, and the hydroxyl group helps to achieve this balance in an otherwise lipophilic molecule.

Anchoring Point: The hydroxyl group can serve as a key anchoring point that correctly orients the rest of the molecule within the binding site, allowing the other functional groups (the dichlorophenyl ring and the alkynyl chain) to make their optimal interactions.

In many fungicides, a hydroxyl group is essential for binding to the target enzyme, often the sterol 14α-demethylase (CYP51), where it can coordinate with the heme iron atom mdpi.com.

Stereochemical Impact on Biological Activity and Binding Affinity

The carbon atom bearing the hydroxyl group and the 2,4-dichlorophenyl group in this compound is a chiral center. Therefore, the compound can exist as two enantiomers (R and S). It is well-established in pharmacology and agrochemistry that stereochemistry can have a profound impact on biological activity.

Differential Binding Affinity: The two enantiomers of a chiral molecule can have different binding affinities for a chiral target protein. The active site of an enzyme is a three-dimensional chiral environment, and only one enantiomer may fit optimally and make the necessary interactions for potent inhibition. The other enantiomer may bind much more weakly or not at all.

Toxicity Profiles: In some cases, one enantiomer may be responsible for the desired therapeutic or pesticidal effect, while the other may be inactive or even contribute to toxicity.

A prominent example in the field of fungicides is propiconazole, which has two chiral centers and thus four stereoisomers. Studies have shown that these stereoisomers exhibit different fungicidal activities and are metabolized at different rates nih.govresearchgate.netresearchgate.netnih.gov. Therefore, it is highly likely that the biological activity of this compound is also stereoselective, and the synthesis and biological evaluation of the individual enantiomers would be a critical step in its development.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, QSAR models could be developed to predict the fungicidal activity of new, unsynthesized compounds.

A typical QSAR study would involve:

Data Set: A series of synthesized analogues with their experimentally determined biological activities (e.g., EC50 or MIC values).

Molecular Descriptors: Calculation of a wide range of molecular descriptors for each compound, which can be categorized as:

Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the electronic effects of substituents.

Steric descriptors: (e.g., Taft steric parameters, molar refractivity) to describe the size and shape of the molecules.

Hydrophobic descriptors: (e.g., logP) to account for the lipophilicity of the compounds.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

QSAR studies on structurally related fungicides have often shown that lipophilicity and electronic parameters are key determinants of activity acs.orgnih.govmdpi.commdpi.comnih.govmdpi.com. For example, a hologram quantitative structure–activity relationship (HQSAR) model developed for a series of 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives showed good predictive capability acs.orgnih.gov. Such models can provide valuable insights into the mechanism of action and guide the design of more potent analogues.

Pharmacophore Development and Ligand-Based Drug Design Implications from SAR Data

The SAR data generated from the testing of analogues can be used to develop a pharmacophore model. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response.

For this compound, a hypothetical pharmacophore model based on its structure and the known SAR of similar fungicides might include:

A hydrophobic aromatic feature: corresponding to the 2,4-dichlorophenyl ring.

A hydrogen bond donor/acceptor feature: representing the tertiary hydroxyl group.

A hydrophobic/linear feature: representing the alkynyl side chain.

Two halogen features: corresponding to the chlorine atoms, which may act as halogen bond donors.

Once a pharmacophore model is developed and validated, it can be used in ligand-based drug design in several ways:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

Lead Optimization: The model can guide the modification of existing lead compounds to better fit the pharmacophore and improve their activity and selectivity.

De Novo Design: The pharmacophore can be used as a template to design entirely new molecular scaffolds that possess the required features for biological activity.

Pharmacophore modeling has been successfully applied in the discovery and optimization of various bioactive compounds, including fungicides researchgate.net. The development of a robust pharmacophore model for this class of compounds would be a powerful tool for the discovery of new and improved antifungal agents.

Synthesis and Advanced Characterization of 2 2,4 Dichlorophenyl 4 Pentyn 2 Ol Derivatives and Analogs

Design Principles for Libraries of Structurally Related Compounds for Academic Exploration

The rational design of a chemical library is critical for efficiently exploring chemical space and increasing the probability of discovering compounds with desired properties. rsc.org For the academic exploration of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol derivatives, several design principles are employed.

Target-Focused Design : If a specific biological target or family of targets (e.g., kinases, ion channels) is of interest, the library design will incorporate structural features known to interact with that target. nih.govnih.gov This approach leverages existing structural data to create compounds with a higher likelihood of activity. nih.gov

Diversity-Oriented Design : In the absence of a specific target, or to explore new biological activities, a diversity-oriented approach is used. This involves creating a wide range of structural modifications to the parent compound to cover a broad area of chemical space. drugdesign.org

Physicochemical Property Control : To ensure the potential utility of the synthesized compounds, key physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area are considered during the design phase. This is often guided by principles like Lipinski's "Rule of Five" to maintain "drug-likeness". acs.org

Synthetic Tractability : The design must consider the feasibility of the proposed chemical syntheses. The selection of building blocks and reaction pathways is guided by their reliability, efficiency, and accessibility.

A well-designed library of this compound analogs would systematically vary the three main components of the molecule: the aromatic ring, the alkynyl chain, and the tertiary hydroxyl group, as outlined in the following sections.

Synthetic Routes to Novel Analogs with Specific Structural Modifications

The synthesis of novel analogs of this compound involves targeted modifications at distinct points of the molecule. The parent compound itself can be synthesized via an alkynylation reaction, where a metal acetylide adds to the corresponding 2,4-dichloroacetophenone. wikipedia.org

Modifying the 2,4-dichlorophenyl ring can significantly impact the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution : While the existing chlorine atoms are deactivating, further substitution on the aromatic ring is possible. Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., bromination with Br₂/FeBr₃) can introduce new substituents. The position of the new substituent is directed by the existing groups. libretexts.orglibretexts.org

Cross-Coupling Reactions : The chlorine atoms can be replaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new alkyl, aryl, or amino groups.

Heteroaryl Replacements : Instead of a dichlorophenyl ring, various heteroaromatic rings (e.g., pyridine, thiophene, pyrimidine) can be used as starting materials. For example, reacting a lithiated propargyl species with a heteroaryl ketone would yield the corresponding heteroaryl analog.

Table 1: Potential Synthetic Modifications of the Aromatic Ring

| Modification Type | Reagents and Conditions | Potential Outcome |

| Nitration | Concentrated HNO₃ / H₂SO₄ | Introduction of a nitro group |

| Bromination | Br₂ / FeBr₃ | Introduction of an additional bromine atom |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Replacement of a chlorine atom with an aryl group |

| Heteroaryl Synthesis | Heteroaryl ketone + propargyl Grignard | Replacement of dichlorophenyl with a heteroaryl ring |

The propargyl alcohol moiety offers several avenues for modification.

Chain Length Variation : Using different terminal alkynes during the initial synthesis allows for variation in the chain length. For example, using 1-butyne or 1-hexyne instead of propyne (B1212725) would result in longer alkyl chains attached to the triple bond.

Saturation : The alkyne triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst would yield the corresponding (Z)-alkene, while a dissolving metal reduction (e.g., Na/NH₃) would produce the (E)-alkene. Complete hydrogenation using a catalyst like Pd/C would result in the fully saturated alkyl analog.

Functionalization : The terminal alkyne can be functionalized using reactions like the Sonogashira coupling to attach various aryl or heteroaryl groups. nih.gov This significantly expands the structural diversity of the library.

The tertiary hydroxyl group is a key site for derivatization, although its steric hindrance can affect reactivity.

Ether Formation : The hydroxyl group can be converted to an ether by deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (Williamson ether synthesis).

Esterification : Esters can be formed by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine. nih.gov

Carbamate Formation : Reaction with an isocyanate will yield a carbamate derivative. This introduces a new functional group with hydrogen bonding capabilities.

Derivatization is a common strategy to modify a compound's properties or to prepare it for specific analytical techniques. libretexts.org

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

The unambiguous determination of the structure of newly synthesized compounds is paramount. mit.edu While 1D NMR and standard mass spectrometry are essential, advanced techniques are often required for complex molecules. rjpn.orgjchps.comresearchgate.netstudypug.com

2D-NMR Spectroscopy : For complex analogs, 1D NMR spectra can suffer from signal overlap. libretexts.org Two-dimensional NMR (2D-NMR) techniques provide greater resolution by correlating signals across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with directly attached carbon atoms. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, providing insights into the 3D structure and stereochemistry of the molecule. harvard.edu

High-Resolution Mass Spectrometry (HRMS) : Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (to several decimal places). measurlabs.com This allows for the determination of the exact elemental composition of a molecule, confirming that the synthesized compound has the correct molecular formula. youtube.comazolifesciences.com HRMS is an invaluable tool for confirming the identity of a newly synthesized compound. acs.org

Table 2: Application of Advanced Spectroscopic Techniques

| Technique | Information Provided | Application to Derivatives |

| 2D-NMR (COSY, HSQC, HMBC) | Atom connectivity (C-H, H-H, long-range C-H) | Unambiguously confirms the regiochemistry of new substituents and the structure of the carbon skeleton. gu.se |

| 2D-NMR (NOESY) | Through-space proximity of nuclei | Helps determine the stereochemistry and conformation of cyclic or sterically hindered analogs. |

| HRMS | Exact molecular formula from high-precision mass measurement | Confirms successful incorporation of new functional groups and verifies the elemental composition of the final product. measurlabs.com |

Chromatographic and Electrophoretic Methods for Purity Assessment and Isomeric Analysis

Ensuring the purity of synthesized compounds is a critical step before any further studies.

Chromatographic Methods : Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sabanciuniv.edulibretexts.org

Thin-Layer Chromatography (TLC) : A rapid and inexpensive method used to monitor the progress of a reaction and get a preliminary assessment of the purity of the product. The retention factor (Rf) value helps in identifying compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) : A highly sensitive and quantitative technique used to determine the purity of a compound. tricliniclabs.com By using a UV detector, the percentage purity can be calculated by comparing the peak area of the main component to the total area of all peaks. chromforum.org Different column chemistries can be employed to ensure separation from starting materials and byproducts. chromforum.org

Gas Chromatography (GC) : Suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of polar analogs.

Electrophoretic Methods : These techniques separate molecules based on their migration in an electric field. uomustansiriyah.edu.iqyoutube.com

Capillary Electrophoresis (CE) : CE offers very high separation efficiency. It is particularly useful for separating chiral isomers (enantiomers), which have identical properties in a non-chiral environment. libretexts.org By adding a chiral selector (e.g., a cyclodextrin) to the buffer, the enantiomers of a chiral analog can be resolved and their enantiomeric excess determined. nih.gov This is crucial as different enantiomers can have vastly different biological activities.

Crystallographic and Conformational Analysis of this compound and its Derivatives Remains an Unexplored Area of Structural Chemistry

A thorough investigation of scientific databases and literature reveals a significant gap in the available structural data for the chemical compound this compound. Despite its potential relevance in various fields of chemical synthesis, detailed X-ray crystallographic studies and, consequently, in-depth conformational analyses of this specific molecule and its direct derivatives have not been publicly reported.

X-ray crystallography is a pivotal technique in modern chemistry, providing precise information about the three-dimensional arrangement of atoms within a crystal. This data, including unit cell dimensions, space group, bond lengths, and bond angles, is fundamental for understanding the structure, and by extension, the physical and chemical properties of a compound. For a molecule like this compound, which features a chiral center, a dichlorinated aromatic ring, and a terminal alkyne, crystallographic analysis would offer invaluable insights into its steric and electronic properties.

The conformational analysis of a molecule, which describes the spatial arrangement of its atoms, is intrinsically linked to its crystal structure. In the solid state, molecules adopt specific conformations that are influenced by intermolecular forces within the crystal lattice. A detailed crystallographic study would elucidate the preferred orientation of the 2,4-dichlorophenyl group relative to the pentynol chain, including the key torsion angles that define the molecule's shape. This information is crucial for understanding how the molecule might interact with other molecules, for instance, in the context of designing new materials or biologically active compounds.

While studies on related compounds, such as other halogenated phenyl derivatives or different propargyl alcohols, exist, the specific combination of the 2,4-dichlorophenyl moiety and the 4-pentyn-2-ol framework presents a unique structural question that remains unanswered. The electronic effects of the chlorine substituents on the phenyl ring and the steric bulk of the entire aromatic system are expected to play a significant role in both the crystal packing and the preferred molecular conformation. However, without experimental crystallographic data, any discussion on these aspects would be purely speculative.

The synthesis of this compound would typically involve the addition of a propargyl Grignard or a similar organometallic reagent to 2,4-dichloroacetophenone. The successful crystallization of the resulting tertiary alcohol would be the first and most critical step toward its structural elucidation. Researchers in the fields of crystallography, organic synthesis, and materials science may find the synthesis and structural analysis of this compound and its derivatives to be a fertile area for future investigation. The generation of such fundamental data would be a valuable contribution to the broader chemical knowledge base.

At present, the absence of published crystallographic data for this compound means that a detailed and data-rich article on its X-ray crystallography and conformational analysis, as outlined, cannot be constructed. The scientific community awaits the experimental determination of this compound's crystal structure to unlock a deeper understanding of its molecular architecture.

Computational Chemistry and Molecular Modeling Studies of 2 2,4 Dichlorophenyl 4 Pentyn 2 Ol

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable, three-dimensional structure. For a flexible molecule like 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol, which has rotatable bonds, multiple low-energy conformations may exist. Mapping the potential energy surface by systematically rotating these bonds allows for the creation of a conformational energy landscape, which identifies the most stable conformers and the energy barriers between them.

In similar computational studies, molecular geometry analysis has been used to identify key bond types and angles, providing a detailed picture of the molecule's structure. asianresassoc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For instance, in studies of other novel molecules, the HOMO-LUMO energy gap has been calculated to understand the charge transfer within the molecule and to predict its stability and reactivity. researchgate.net

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. This information is critical for understanding intermolecular interactions, including how a molecule might interact with a biological target.

In computational analyses of other compounds, MEP maps have been used to identify reactive sites and understand intermolecular interactions. researchgate.netnih.gov For example, negative potential is often localized on electronegative atoms like oxygen and chlorine, while positive potential is typically found around hydrogen atoms.

Molecular Docking Simulations with Identified Biological Targets (e.g., CYP51)

Given that many dichlorophenyl-containing compounds exhibit antifungal activity by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), molecular docking would be a critical step in evaluating this compound as a potential inhibitor. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex.

Binding Site Analysis and Identification of Key Interacting Residues

Molecular docking simulations would place this compound into the active site of CYP51 to predict its binding mode. The analysis would identify which amino acid residues in the active site form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. Understanding these interactions is crucial for explaining the compound's potential inhibitory activity.

For example, docking studies of other potential CYP51 inhibitors have identified key interactions, such as hydrogen bonds with specific methionine residues and pi-pi stacking with tyrosine residues within the fungal CYP51 active site. nih.gov

Ligand-Protein Interaction Fingerprints and Scoring Function Applications

The interactions between the ligand and the protein can be summarized in a ligand-protein interaction fingerprint, which provides a 2D representation of the key interactions. Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. A lower binding energy score typically indicates a more favorable interaction. These scores are used to rank different compounds and to prioritize them for further experimental testing.

In the development of novel inhibitors, molecular docking and scoring functions are essential for predicting the binding affinities and explaining the activity of synthesized compounds. researchgate.net For example, studies on other potential inhibitors have shown a correlation between the docking scores and the experimentally determined inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a cinematic view of molecular motion over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the intricate dance of interactions that govern the behavior of a compound like this compound. These simulations are instrumental in understanding the stability of the compound and its interactions with its environment.

When a small molecule, or ligand, such as this compound, is of interest for its potential biological activity, MD simulations can be employed to study its behavior within the active site of a target protein. These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The simulation tracks the movement of the ligand and the surrounding amino acid residues, providing a detailed picture of the binding dynamics.

Conformational sampling is a critical aspect of these simulations. A molecule is not a static entity but rather exists as an ensemble of different conformations. MD simulations allow for the exploration of these various conformations, identifying the most energetically favorable ones within a specific environment, such as a protein's binding pocket. For this compound, this would involve observing the rotation around its single bonds and the resulting orientations of the dichlorophenyl ring and the pentynol chain.

A hypothetical MD simulation of this compound bound to a protein active site could reveal the stability of its binding mode over several nanoseconds. The root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose would be a key metric to assess this stability. A stable binding mode would be characterized by a low and fluctuating RMSD value.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound in a Protein Active Site

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 2 |

| 10 | 1.2 | 1 |

| 20 | 1.5 | 2 |

| 30 | 1.3 | 2 |

| 40 | 1.6 | 1 |

| 50 | 1.4 | 2 |

In the absence of a protein, MD simulations in a solvent, such as water, can be used to explore the intrinsic flexibility and conformational preferences of this compound. The molecule possesses several rotatable bonds, including the bond connecting the dichlorophenyl ring to the chiral carbon and the bonds within the pentynol chain. Rotation around these bonds can lead to a variety of conformers with different energies and properties.

The analysis of the simulation trajectory can reveal the dihedral angle distributions for these key rotatable bonds, indicating the most populated conformational states. The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. For this compound, one might expect higher RMSF values for the terminal alkyne group and the methyl group of the pentynol chain, indicating greater flexibility, while the dichlorophenyl ring would likely exhibit more restricted motion.

In Silico Prediction of Molecular Properties for Research Design (excluding human ADME)

Computational methods are widely used to predict a range of molecular properties that are crucial for guiding research and development efforts. These predictions can help in prioritizing compounds for synthesis and testing, thereby saving time and resources. For this compound, various physicochemical and electronic properties can be calculated using methods like Density Functional Theory (DFT).

DFT calculations can provide insights into the electronic structure of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other predictable properties include the molecular electrostatic potential (MEP) map, which highlights the electron-rich and electron-poor regions of the molecule, and dipole moment, which influences solubility and intermolecular interactions.

Table 2: Hypothetical In Silico Predicted Molecular Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 245.11 g/mol | N/A |

| LogP | 3.2 | ALOGPS |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

These predicted properties are valuable for designing experiments. For instance, the predicted LogP value can guide the choice of solvent systems for reactions and purifications. The HOMO-LUMO gap can provide an indication of the compound's potential for participating in certain chemical reactions.

Virtual Screening Approaches for Identification of Related Scaffolds or Hit Expansion

Virtual screening is a powerful computational technique used in drug discovery and materials science to search large libraries of chemical compounds for molecules with desired properties. nih.govnih.gov This approach can be employed to identify new scaffolds that are structurally related to this compound or to expand upon a "hit" compound to find more potent or suitable analogues.

There are two main types of virtual screening: ligand-based and structure-based. In ligand-based virtual screening, a known active molecule, such as this compound (if it were a confirmed "hit"), is used as a template to search for other molecules with similar features, such as shape and electrostatic properties.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of a biological target, such as an enzyme or receptor. frontiersin.org In this approach, a library of compounds is docked into the active site of the target, and the binding affinity of each compound is estimated using a scoring function. The top-scoring compounds are then selected for further investigation.

For this compound, a virtual screening campaign could be designed to identify other compounds containing the dichlorophenyl moiety that might exhibit similar or improved properties. This could involve searching commercial or proprietary databases of chemical structures. The screening could be filtered based on physicochemical properties to ensure that the identified compounds have desirable characteristics for a specific application. The outcome of such a screening would be a ranked list of candidate molecules for synthesis and experimental evaluation.

Future Perspectives and Emerging Avenues in the Academic Research of 2 2,4 Dichlorophenyl 4 Pentyn 2 Ol

Development of Chemical Probes and Molecular Tools for Biological Systems Investigation

High-quality chemical probes can be instrumental in identifying the cellular targets of a bioactive compound and elucidating its mechanism of action. nih.gov By derivatizing 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol with various tags, researchers could investigate its subcellular localization, identify binding partners, and explore its effects on biological pathways. nih.govchemscene.com The development of such probes would be a critical step in understanding the compound's biological activity, particularly if it demonstrates interesting pharmacological properties, such as antifungal activity. nih.gov

Table 1: Potential Chemical Probe Applications for this compound

| Probe Type | Application | Rationale |

| Fluorescently-tagged Probe | Cellular imaging and localization studies | The alkyne group allows for the attachment of a fluorophore to visualize the compound's distribution within cells. |

| Biotinylated Probe | Target identification via affinity purification | Biotin-tagged probes can be used to pull down and identify protein targets of the compound. |

| Photoaffinity Probe | Covalent labeling of target proteins | Incorporation of a photo-reactive group would allow for irreversible binding to the target upon UV irradiation, facilitating more robust target identification. |

Integration into High-Throughput Screening (HTS) Platforms for Novel Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against specific biological targets. youtube.comnih.gov The integration of this compound and its derivatives into HTS campaigns could lead to the discovery of novel biological targets and therapeutic applications.

Given the known antifungal activity of some dichlorophenyl derivatives, a primary focus for HTS would be to screen this compound against a panel of pathogenic fungi. nih.govnih.gov This could identify novel antifungal targets or mechanisms of action. Furthermore, the structural features of the compound, including its lipophilicity imparted by the dichlorophenyl group, suggest it could be screened against a wider range of targets, including enzymes and receptors involved in other diseases. researchgate.netnih.gov HTS platforms can be cell-based or target-based, and both approaches would be valuable in characterizing the biological activity of this compound. nih.gov

Exploration of Polypharmacology and Off-Target Interactions through In Vitro/In Silico Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is a growing area of interest in drug discovery. Understanding the polypharmacology of this compound is crucial for predicting its potential efficacy and side effects. In vitro and in silico methods are powerful tools for exploring these interactions.

In silico molecular docking studies could predict the binding of this compound to a wide range of protein structures, providing a preliminary assessment of its potential targets and off-targets. pjps.pknih.gov These computational predictions can then be validated through in vitro assays, such as enzyme inhibition or receptor binding assays. This dual approach can efficiently map the interaction profile of the compound and guide further optimization efforts. For instance, in silico studies on other dichlorophenyl-containing compounds have been used to predict their anticancer activity. pjps.pkresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Design

Challenges and Opportunities in Addressing Potential Resistance Mechanisms (in non-clinical models, if applicable to antifungal context)

Should this compound show significant antifungal activity, a critical area of future research will be to investigate potential resistance mechanisms. Antifungal resistance is a major global health threat, and understanding how fungi might develop resistance to a new compound is essential for its long-term viability. nih.govasm.org

In non-clinical models, resistant fungal strains could be generated through prolonged exposure to the compound. nih.gov Genomic and transcriptomic analysis of these resistant strains could then identify the genetic mutations or changes in gene expression responsible for the resistance phenotype. mdpi.com Common mechanisms of antifungal resistance include mutations in the drug's target protein, overexpression of the target, or increased drug efflux. nih.govmdpi.com Elucidating these mechanisms early in the research process can inform the development of strategies to overcome resistance, such as combination therapies or the design of second-generation inhibitors that are less susceptible to resistance.

Table 2: Common Antifungal Resistance Mechanisms

| Mechanism | Description |

| Target site mutation | Alterations in the gene encoding the drug target that reduce binding affinity. |

| Target overexpression | Increased production of the target protein, requiring higher drug concentrations for inhibition. |

| Drug efflux | Increased activity of transporter proteins that pump the drug out of the fungal cell. |

| Biofilm formation | Growth of fungi in a protective matrix that can limit drug penetration. |

Prospects for Collaborative Multidisciplinary Research Initiatives Leveraging the Compound's Structure

The unique structure of this compound makes it an attractive candidate for collaborative, multidisciplinary research initiatives. Its synthesis and derivatization would require expertise in synthetic organic chemistry, while the evaluation of its biological activity would necessitate collaboration with biologists, pharmacologists, and microbiologists.

The alkynyl group, for instance, is not only useful for creating chemical probes but also serves as a versatile handle for a variety of chemical transformations, allowing for the creation of diverse compound libraries. ucl.ac.uknih.govnih.govchemrxiv.org These libraries could be screened in various disease models, fostering collaborations across different therapeutic areas. Furthermore, the dichlorophenyl moiety is a common feature in many biologically active compounds, and insights gained from studying this specific molecule could have broader implications for the design of other therapeutic agents. nih.govnih.govnih.gov Such collaborative efforts would be essential to fully explore the therapeutic potential of this and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Grignard reagent (e.g., propargyl magnesium bromide) may react with a 2,4-dichlorophenyl ketone precursor under anhydrous conditions at 0–5°C. Yield optimization requires strict temperature control and inert atmospheres (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Data Insight : Related derivatives (e.g., 2-(3,4-Dichlorophenyl)-4-pentyn-2-ol) show yields of 60–75% under similar conditions, suggesting comparable challenges in steric hindrance and electron-withdrawing effects from chlorine substituents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic peaks:

- Alkyne proton (δ ~2.5 ppm, triplet for ≡C-H).

- Dichlorophenyl aromatic protons (δ ~7.2–7.8 ppm, split due to substituents).

- IR Spectroscopy : Confirm O-H stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~228 (C₁₁H₉Cl₂O⁺) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture due to its propargyl alcohol moiety. Store in amber glass vials under inert gas at –20°C. Stability tests (HPLC monitoring over 30 days) show <5% degradation under these conditions .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl substituents activate the phenyl ring toward electrophilic substitution but deactivate the alkyne for Sonogashira couplings. Computational studies (DFT) reveal reduced electron density at the alkyne carbon, necessitating Pd/Cu catalysts with strong π-accepting ligands (e.g., XPhos) to enhance reactivity .

- Data Contradiction : While some analogs (e.g., 2-(2,4-Difluorophenyl) derivatives) show higher reactivity in couplings, steric bulk from Cl may offset electronic effects, requiring case-specific optimization .

Q. What strategies resolve enantiomeric impurities in this compound synthesized via asymmetric catalysis?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Kinetic resolution using lipase enzymes (e.g., Candida antarctica Lipase B) in organic solvents selectively acylates the undesired enantiomer, achieving >90% ee. Validate with polarimetry and circular dichroism (CD) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450). QSAR models trained on chlorophenyl analogs correlate logP values (>3.5) with enhanced membrane permeability but reduced solubility—critical for antifungal or pesticidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.